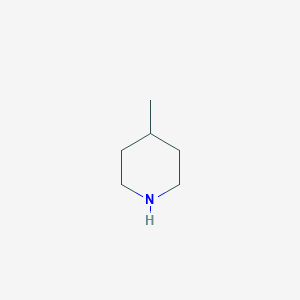

4-Methylpiperidine

描述

Historical Context and Early Studies of Piperidine (B6355638) Analogues

The story of piperidine and its analogues begins in the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first reported on piperidine, which he obtained by reacting piperine (B192125) with nitric acid. wikipedia.org This discovery was independently corroborated by the French chemist Auguste Cahours in 1852, who also named the compound. wikipedia.org Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). wikipedia.org

The piperidine structural motif is prevalent in numerous natural alkaloids. wikipedia.org Examples include piperine, which gives black pepper its characteristic spicy taste, the fire ant toxin solenopsin, and coniine from poison hemlock. wikipedia.org Early studies on piperidine analogues, such as the piperidine ketone analogs like pelleterines, revealed their potential as anthelmintic agents. ijnrd.org These initial investigations into the isolation and basic reactivity of piperidine and its naturally occurring derivatives laid the groundwork for the future exploration of substituted piperidines like 4-methylpiperidine.

Significance of Piperidine Ring Systems in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in organic chemistry, particularly in the realm of pharmaceuticals. researchgate.netresearchgate.netencyclopedia.pub It is a prevalent feature in many FDA-approved drugs. researchgate.net The significance of the piperidine scaffold lies in its ability to confer desirable physicochemical properties to molecules, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The structural flexibility of the piperidine ring and its capacity to engage in various noncovalent interactions make it a valuable component in rational drug design. researchgate.net

The introduction of substituents onto the piperidine ring, such as a methyl group, can significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity. rsc.org For instance, substitutions at positions adjacent to the nitrogen atom can block metabolic pathways, a common strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. rsc.org

Overview of this compound's Role as a Synthetic Intermediate and Core Structure

This compound serves as a versatile building block and intermediate in the synthesis of a wide array of more complex molecules. sigmaaldrich.comcymitquimica.com Its utility spans from the creation of bioactive compounds to its application in materials science. It is a key component in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.ai

One of the notable applications of this compound is as a reagent in solid-phase peptide synthesis (SPPS) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. digitellinc.comresearchgate.netluxembourg-bio.comscielo.org.mx It has been shown to be an efficient alternative to piperidine for this purpose. researchgate.netscielo.org.mx Furthermore, this compound and its derivatives are utilized in the synthesis of various biologically active molecules, including potential anti-malarial agents and farnesyltransferase inhibitors. chemicalbook.comacs.org The compound's structural features, including the methyl group at the 4-position, can impart specific steric and electronic properties to the final products. cymitquimica.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Boiling Point | 124-128 °C |

| Melting Point | 4-5 °C |

| Density | 0.838 g/mL at 25 °C |

| Refractive Index | 1.446 (n20/D) |

| CAS Number | 626-58-4 |

Sources: sigmaaldrich.comchemicalbook.comsigmaaldrich.comstenutz.eulookchem.com

Research Findings on this compound Derivatives

| Derivative | Application/Finding | Source |

| (2R,4S)-4-Methylpiperidine-2-carboxylic acid | A crucial building block for synthesizing more complex molecules, including the thrombin inhibitor Argatroban. | |

| 1-N-Cbz-4-Methylpiperidine-4-carboxylic acid | Utilized in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. | cymitquimica.com |

| (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine | An intermediate in chemical synthesis. | google.com |

| 4-Ethyl-4-methylpiperidine-2,6-dione | Studied for potential pharmacological properties due to its piperidine core. | solubilityofthings.com |

| 1-Butyl-4-methylpiperidine | A chemical intermediate. | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Spectrum available | chemicalbook.com |

| ¹³C NMR | Spectrum available | nih.gov |

| IR Spectra | Spectrum available | nih.gov |

| Mass Spectrometry | Data available | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOFELREXGAFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060820 | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-58-4 | |

| Record name | 4-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6HN6HDP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Chemistry of 4 Methylpiperidine and Its Derivatives

Conventional Synthetic Routes to 4-Methylpiperidine

Traditional methods for synthesizing this compound are well-established, offering reliable and scalable production. These routes typically involve the reduction of pyridine (B92270) precursors, cyclization of linear substrates, or reductive amination of dicarbonyl compounds.

Hydrogenation-based Syntheses

One of the most direct and common methods for preparing this compound is the catalytic hydrogenation of 4-methylpyridine (B42270). guidechem.com This process involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine (B6355638) ring. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst.

Various catalysts have been explored to optimize this transformation, with ruthenium (Ru) and platinum (Pt) being particularly effective. Bimetallic catalysts, such as those combining ruthenium and platinum on a carbon support (Ru-Pt/C), have demonstrated high efficacy. The reaction conditions, including temperature, pressure, and solvent, are crucial for achieving high yields and selectivity. For instance, using a 2.5%Ru-2.5%Pt/C catalyst in methanol (B129727) at 90°C and 2.5 MPa of hydrogen pressure can lead to the complete conversion of 4-methylpyridine to this compound in approximately 80 minutes. guidechem.com Another study reported a 99% yield of this compound by hydrogenating 4-methylpyridine in water at 100°C under high pressure for 7.5 hours. chemicalbook.com

| Catalyst | Precursor | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 2.5%Ru-2.5%Pt/C | 4-Methylpyridine | Methanol | 90 | 2.5 | 1.33 | High |

| Novel Catalyst | 4-Methylpyridine | Water | 100 | ~10.3 | 7.5 | 99 |

Cyclization Reactions

Cyclization strategies provide an alternative pathway to the piperidine core structure. These methods build the ring from acyclic precursors. A prominent example is the Dieckmann condensation, which is widely used for synthesizing 4-piperidones from the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil While a general route, this can be adapted to produce 4-substituted piperidines.

Another powerful method is the aza-Prins cyclization, which involves the reaction of homoallylic amines with carbonyl compounds, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-halopiperidines. organic-chemistry.orgrasayanjournal.co.in These halogenated intermediates are versatile and can be further functionalized. For instance, N-protected homoallylic amines can react with epoxides in the presence of niobium(V) chloride (NbCl₅) to yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The resulting 4-halopiperidine can then be dehalogenated to afford the corresponding piperidine derivative.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines and, in its intramolecular or double-reductive amination variants, for synthesizing cyclic amines like piperidines. researchgate.netchim.it The process typically involves the reaction of a dicarbonyl compound (a 1,5-dialdehyde or keto-aldehyde) with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the piperidine ring. chim.it

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.netorganic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is particularly important when synthesizing substituted piperidines. For the synthesis of this compound, a suitable precursor would be a 3-methyl-1,5-dicarbonyl compound, which upon reaction with an amine source and a reducing agent, would cyclize to form the desired product.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure piperidine derivatives is of high importance, as the stereochemistry of these molecules often dictates their biological activity. Asymmetric synthesis approaches aim to control the formation of stereocenters during the reaction.

Catalytic Asymmetric Approaches

Catalytic asymmetric methods utilize a small amount of a chiral catalyst to induce stereoselectivity in the formation of the product. A notable example is the rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or related tetrasubstituted fluoroalkenes. acs.orgacs.orgsnnu.edu.cn This method has been successfully used to synthesize enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. acs.orgacs.org The selection of the chiral ligand, such as Walphos 003, is critical for achieving high enantioselectivity (er up to 99.5:0.5). acs.org

Another powerful strategy is the phosphine-catalyzed [4+2] annulation (cycloaddition) of imines with allenes. nih.govresearchgate.net This reaction, an enantioselective variant of the Kwon annulation, uses a C₂-symmetric chiral phosphepine catalyst to construct functionalized piperidine derivatives with excellent stereoselectivity. nih.gov This approach allows for the direct creation of complex chiral piperidine scaffolds from readily available starting materials.

| Method | Catalyst/Ligand | Substrate Type | Product Type | Key Feature |

| Asymmetric Hydrogenation | Rh(NBD)₂(BF₄) / Walphos 003 | Tetrasubstituted Fluoroencarbamate | cis-4-Amino-3-fluoro-1-methylpiperidine | High enantio- and diastereoselectivity. acs.org |

| [4+2] Annulation | Chiral Phosphepine | Imines and Allenes | Functionalized Piperidines | Highly enantioselective variant of the Kwon annulation. nih.gov |

Chiral Pool Strategies

Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials. These readily available chiral molecules, such as amino acids, sugars, or terpenes, contain pre-existing stereocenters that are incorporated into the final target molecule. This strategy avoids the need for a resolution step or an asymmetric catalyst.

An example of this approach is the synthesis of the marine alkaloid epi-leptosphaerin, which features a substituted piperidine ring. rsc.org The synthesis starts from dihydroxyethyl acetamidofuran (Di-HAF), a chiral synthon that is readily derived from chitin. By using this bio-based chiral building block, the stereochemistry of the final natural product is controlled from the outset. While this example leads to a complex molecule, the principle can be applied to the synthesis of simpler chiral this compound derivatives by selecting an appropriate starting material from the chiral pool that contains the necessary carbon skeleton and stereochemistry.

Advanced Synthetic Transformations Involving the this compound Core

The reactivity of the this compound ring allows for a diverse range of chemical modifications. These transformations can be broadly categorized into functionalization of the nitrogen atom and derivatization of the piperidine ring carbons. Such modifications are crucial for modulating the physicochemical properties and biological activity of molecules containing this scaffold.

Functionalization of the Nitrogen Atom

The secondary amine of the this compound ring is a key site for synthetic manipulation, enabling the introduction of a wide variety of substituents.

N-alkylation of this compound is a fundamental transformation that introduces alkyl groups onto the nitrogen atom. This is commonly achieved through nucleophilic substitution reactions with alkyl halides. The reaction conditions can be tailored to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. The use of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or acetonitrile, facilitates the deprotonation of the secondary amine, enhancing its nucleophilicity. The slow addition of the alkylating agent is often employed to maintain an excess of the amine, thereby minimizing over-alkylation. Reductive amination represents an alternative and highly effective method for N-alkylation, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide linkage. This reaction is typically performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions. For instance, the reaction of this compound with benzoyl chloride in the presence of triethylamine affords N-benzoyl-4-methylpiperidine in excellent yield.

A specific example of N-alkylation is the N-phenacylation of this compound, which has been studied to understand the stereochemistry of quaternization. The reaction of 1-phenacyl-4-methylpiperidine with methyl iodide, or the reciprocal reaction of 1,4-dimethylpiperidine (B1618611) with phenacyl halides, leads to the formation of N-methyl-N-phenacyl-4-methylpiperidinium salts. These studies have shown that N-phenacylation tends to proceed via equatorial attack of the bulky phenacyl group on the piperidine nitrogen.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of this compound

| Reagent 1 | Reagent 2 | Product | Reaction Conditions | Yield (%) |

| This compound | Benzyl (B1604629) bromide | N-Benzyl-4-methylpiperidine | K2CO3, DMF, rt | Good |

| This compound | Benzoyl chloride | N-Benzoyl-4-methylpiperidine | Triethylamine, CH2Cl2, rt | 85 |

| 1,4-Dimethylpiperidine | α-Bromoacetophenone | N-Methyl-N-phenacyl-4-methylpiperidinium bromide | Acetonitrile, rt, 1 week | 89-99 |

| 1-Phenacyl-4-methylpiperidine HBr | Methyl iodide | N-Methyl-N-phenacyl-4-methylpiperidinium iodide | Acetonitrile, rt, 1 week | - |

The protection of the nitrogen atom is a critical step in multi-step syntheses to prevent its unwanted reactivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group onto this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base such as triethylamine or sodium hydroxide (B78521). This reaction provides N-Boc-4-methylpiperidine in high yield.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another important protecting group, particularly in peptide synthesis, and is known for its lability under basic conditions. While this compound is more commonly utilized as a reagent for the removal of the Fmoc group from amino acids in solid-phase peptide synthesis, this reactivity inherently involves the formation of an N-Fmoc-4-methylpiperidine adduct as a byproduct. This demonstrates the feasibility of forming this N-protected derivative, although it is less common as a stable, isolated intermediate compared to its use in deprotection protocols. Studies have shown that this compound is an efficient reagent for Fmoc removal, sometimes exhibiting faster kinetics than piperidine itself. guidechem.comchemicalbook.comnih.govresearchgate.net

The synthesis of N-sulfonamide derivatives of this compound introduces a sulfonyl group onto the nitrogen atom, a moiety that is often found in pharmacologically active compounds. This transformation is typically accomplished by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The resulting sulfonamides are generally stable compounds. The synthesis of various N-arylsulfonyl and N-alkylsulfonyl derivatives of piperidines has been reported, and these methods are directly applicable to this compound.

Derivatization at the Piperidine Ring Carbons (Excluding C4)

Functionalization of the carbon atoms of the this compound ring, other than the C4 position, allows for the introduction of additional substituents and the creation of new stereocenters. A common strategy involves the use of an N-protected this compound derivative, typically N-Boc-4-methylpiperidine, to direct the regioselectivity of the derivatization.

One powerful method for C-H functionalization is directed metalation. The Boc group can act as a directing group for the deprotonation of the adjacent C2 and C6 positions by a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting lithiated species can then be trapped with various electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce substituents at the C2 or C6 position. The regioselectivity between the C2/C6 and C3/C5 positions is influenced by the directing effect of the N-Boc group and the inherent acidity of the protons.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have also emerged as a versatile tool for the functionalization of piperidine rings. nih.govnih.gov The site-selectivity of these reactions can be controlled by the choice of the rhodium catalyst and the nature of the nitrogen protecting group. While the C2 position is electronically favored for C-H insertion, steric hindrance can direct the functionalization to the more accessible C3 or C4 positions. For a this compound derivative, this methodology could potentially be adapted to achieve selective functionalization at the C2, C3, and C5 positions.

Stereoselective Derivatization at C4 (Methyl Position)

Stereoselective derivatization at the C4 position, specifically targeting the methyl group, is a more challenging transformation. One potential approach involves the deprotonation of the methyl group of an appropriately N-protected this compound derivative to generate a carbanion, which can then be reacted with an electrophile. However, achieving high stereoselectivity in this process can be difficult.

An alternative strategy would involve the asymmetric synthesis of 4-substituted piperidine derivatives where the methyl group is introduced stereoselectively. For example, the asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines has been reported, where the C4-methylation occurs with trans-selectivity. This suggests that stereocontrol at the C4 position is achievable through carefully designed synthetic routes. Although not a direct derivatization of the existing methyl group, such methods provide access to enantiomerically enriched this compound derivatives with additional functionality at the C4 position.

Furthermore, enzymatic and chemo-enzymatic methods are being developed for the asymmetric synthesis of highly substituted piperidines. These approaches, which can involve transamination and diastereoselective reductions, offer the potential for creating multiple stereocenters with high control, which could be applied to the synthesis of complex this compound derivatives with specific stereochemistry at the C4 position.

Computational Chemistry and Spectroscopic Characterization in 4 Methylpiperidine Research

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, vibrational, and electronic properties of 4-methylpiperidine and its derivatives. These computational methods provide detailed insights that complement and help interpret experimental findings.

DFT methods, such as B3LYP and BLYP, combined with various basis sets like 6-31G(d) and 6-311+G(d,p), have been extensively used to study this compound. researchgate.netresearchgate.net These calculations have proven to be highly accurate, with results showing excellent agreement with experimental data, thereby confirming their suitability for investigating this class of compounds. researchgate.netarxiv.org

Theoretical calculations have been employed to determine the optimized molecular geometry of this compound. Studies using DFT (B3LYP/6-31G(d)) have successfully calculated the bond lengths and angles of the molecule in its ground state. researchgate.net The results from these optimizations show the best agreement with experimental values, confirming the reliability of the DFT approach for predicting the structural parameters of this compound. researchgate.net The piperidine (B6355638) ring in this compound is known to exist in a chair conformation. ijsr.net

Table 1: Selected Optimized Geometric Parameters of this compound (B3LYP/6-31G(d))

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N | Data not available in search results |

| C-C (ring) | Data not available in search results |

| C-C (methyl) | Data not available in search results |

| C-N-C Angle | Data not available in search results |

| C-C-C Angle (ring) | Data not available in search results |

DFT and ab initio Hartree-Fock methods have been used to calculate the vibrational frequencies of this compound. researchgate.net The B3LYP method, in particular, has been shown to be superior to scaled BLYP and Hartree-Fock approaches for molecular vibrational problems. researchgate.net Theoretical calculations of the FT-IR and FT-Raman spectra of this compound derivatives have shown good agreement with experimental observations. tandfonline.comresearchgate.net For instance, in a study of N-diphenylphosphino-4-methylpiperidine selenide, the calculated vibrational frequencies at the B3LYP/6-31G(d) level of theory corresponded well with the experimental IR spectrum. tandfonline.com Similarly, for N-diphenylphosphino-4-methylpiperidine sulfide, the optimized geometry and theoretical vibrational frequencies were consistent with experimental data. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretching | 3283 researchgate.net | Data not available in search results |

| CH₂ Stretching | Data not available in search results | Data not available in search results |

| C-N Stretching | Data not available in search results | Data not available in search results |

The analysis of frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. For derivatives of this compound, DFT calculations have been performed to determine the HOMO-LUMO energy gap, which is a key indicator of molecular stability. tandfonline.comresearchgate.netbookpi.org For example, in complexes derived from 4-methyl-piperidine-carbodithioate, frontier molecular orbital analysis revealed differences in reactivity among the various complexes. rsc.org Such calculations help in predicting electrophilic and nucleophilic sites within the molecule.

Table 3: Frontier Molecular Orbital Energies for a this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (LUMO-HOMO) | Data not available in search results |

Computational methods have been used to determine the thermodynamic properties of this compound. The standard molar enthalpy of formation in the gaseous state for this compound at 298.15 K has been experimentally determined to be -(82.9 ± 1.7) kJ·mol⁻¹. acs.orgnih.gov Theoretical calculations using methods like G3MP2B3 have been performed to compute the standard molar enthalpies of formation for methylpiperidine isomers, and the results are generally in excellent agreement with experimental data. acs.orgresearchgate.net However, it has been noted that some DFT methods may fail to accurately predict these properties. acs.org

Table 4: Experimental and Calculated Gaseous Enthalpy of Formation of this compound

| Method | Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| Experimental | -82.9 ± 1.7 acs.orgnih.gov |

| G3MP2B3 | In excellent agreement with experimental data acs.org |

The study of intermolecular interactions is critical for understanding the behavior of this compound in condensed phases and its ability to form hydrates. Research has shown that this compound can form a hemihydrate and a trihydrate. researchgate.netrsc.org The structures and interactions within these hydrates have been investigated using X-ray crystallography and quantum chemistry. rsc.org In the trihydrate, water molecules form layers, and the arrangement of hydrogen bonds between these layers and the amine molecules is a key structural feature. rsc.org Periodic DFT-D3 calculations have been used to analyze the energies of these water layers and the hydrogen bond energies, providing insight into the stability of the hydrate (B1144303) crystals. rsc.org These computational studies show that the summed hydrogen bond energies are similar even when arranged differently. rsc.org

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods, particularly the Hartree-Fock (HF) approach, have been instrumental in the theoretical investigation of this compound. researchgate.netahievran.edu.tr These methods calculate the molecular geometry and vibrational frequencies from first principles, without the need for empirical parameters. arxiv.org

In a notable study, the molecular structure and vibrational spectra of this compound were analyzed using both Hartree-Fock and density functional theory (DFT) methods with a 6-31G(d) basis set. researchgate.netresearchgate.netgazi.edu.tr The calculations focused on the ground state of the molecule. researchgate.netresearchgate.net While DFT methods, specifically B3LYP, showed better agreement with experimental geometric bond lengths, the Hartree-Fock calculations provided a fundamental basis for comparison and a deeper understanding of the electronic structure. researchgate.netresearchgate.net The combination of these computational approaches has been shown to be a powerful tool for analyzing the properties of piperidine derivatives. ahievran.edu.trgoogle.com

Further research has consistently demonstrated the value of combining HF and DFT methods for studying similar molecules, reinforcing the utility of these techniques for predicting molecular structure and vibrational characteristics. arxiv.orggazi.edu.tr These computational studies are often used to complement and interpret experimental data, providing a more complete picture of the molecule's behavior. arxiv.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of this compound and its derivatives in various environments over time. nih.gov These simulations can predict how the molecule will move and interact with its surroundings based on the physical forces between atoms. nih.gov While specific MD studies focusing solely on this compound are not extensively detailed in the provided results, the application of these techniques to related systems highlights their potential. For instance, MD simulations have been used to study the stability of complexes involving piperidine derivatives, such as in the investigation of acetylcholinesterase inhibitors. researchgate.net In such studies, the topological parameters of the inhibitor, which can be a derivative of this compound, are often determined, and the stability of the enzyme-inhibitor complex is assessed. researchgate.net

Furthermore, MD simulations are crucial in the development of new therapeutic agents, as seen in the study of PSMA theranostics, where this compound is used in the deprotection step of synthesis. chemrxiv.org These simulations help in understanding the binding profiles and interactions of the synthesized molecules with their biological targets. chemrxiv.org The general methodology involves creating a model of the system, including the molecule of interest and its environment (e.g., water, lipids), and then simulating the atomic motions over a period of time. nih.gov This allows for the observation of dynamic processes like conformational changes and binding events. nih.gov

Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound and its derivatives. arxiv.org It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

A representative ¹H NMR spectrum of this compound in CDCl₃ shows several key signals. chemicalbook.com The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as complex multiplets due to coupling with neighboring protons. The proton at the C4 position, which is attached to the methyl group, also shows a characteristic shift. The methyl protons themselves usually appear as a doublet.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-A | 3.026 |

| H-B | 2.569 |

| H-C | 1.84 |

| H-D | 1.608 |

| H-E | 1.451 |

| H-F | 1.077 |

| H-G | 0.911 |

Data sourced from a spectrum recorded at 399.65 MHz in CDCl₃. chemicalbook.com

The precise chemical shifts and coupling constants can provide valuable information about the conformation of the piperidine ring. For instance, the relative shifts of axial and equatorial protons can be used to determine the preferred chair conformation of the ring. researchgate.net

¹³C NMR and Other Nuclei NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each of the unique carbon atoms in the ring and the methyl group.

Low-temperature ¹³C NMR studies have been particularly insightful for understanding the conformational equilibrium of this compound. By analyzing the spectra of ¹³C-enriched this compound at different temperatures, researchers have been able to determine the conformational free energy difference of the methyl group, which is a measure of the relative stability of the axial and equatorial conformers. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound | Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-(4-methylbenzyl)piperidine | C (aromatic) | 135.71, 135.52, 128.71, 128.64 |

| CH₂ (benzyl) | 65.64 | |

| C (piperidine) | 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09 | |

| CH₃ | 20.71 |

Note: This data is for a derivative of piperidine and is provided for illustrative purposes. rsc.org

In addition to ¹H and ¹³C NMR, studies have also utilized other nuclei, such as ¹⁵N NMR, to gain further insights into the electronic structure and properties of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. scialert.net These methods provide a "fingerprint" of the molecule based on the absorption or scattering of infrared radiation.

The vibrational spectra of this compound have been studied both experimentally and theoretically. researchgate.netahievran.edu.tr The N-H stretching vibration in piperidine compounds typically appears in the region of 3500-3200 cm⁻¹. ahievran.edu.tr For this compound, the N-H stretching vibration has been observed around 3283 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups are also prominent in the spectrum. ahievran.edu.tr

Computational methods, such as DFT, are often used in conjunction with experimental IR and Raman data to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net This combined approach allows for a detailed understanding of the vibrational dynamics of the molecule. For example, studies have compared the experimental FT-IR and FT-Raman spectra with calculated frequencies to validate the computational models and provide a comprehensive analysis of the vibrational modes. researchgate.netresearchgate.net

Table 3: Selected Vibrational Frequencies for Piperidine Derivatives

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Stretching | ~3242 |

| C-H Stretching | 2799-2930 |

| C-N Stretching | 1100-1180 |

| C-C Stretching | 760-1350 |

Note: These are general ranges for piperidine derivatives and may vary for this compound. ahievran.edu.tr

The analysis of these spectra provides valuable information about the functional groups present in the molecule and the nature of the chemical bonds. scialert.net

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Piperidine |

| 1-(4-methylbenzyl)piperidine |

| 1,3-Bis(4-piperidyl)propane |

| Acetylcholinesterase |

Vibrational Mode Assignment

The vibrational spectrum of this compound has been a subject of detailed investigation through both experimental and theoretical approaches. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio Hartree-Fock methods, have been instrumental in assigning the fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and Raman spectra. researchgate.netahievran.edu.tr

Studies have demonstrated excellent agreement between the vibrational frequencies calculated using DFT methods (such as B3LYP with a 6-31G(d) basis set) and those obtained experimentally. researchgate.net This consistency allows for a confident assignment of complex spectral bands to specific molecular motions. For instance, the N-H stretching vibration in this compound is identified experimentally and computationally around 3283 cm⁻¹. researchgate.net The various C-H stretching vibrations from the piperidine ring and the methyl group are typically observed in the 2800-3000 cm⁻¹ region. nih.gov

The detailed assignment of these vibrational modes is crucial for understanding the molecule's structural integrity and is often presented through a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net

Table 1: Selected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | ~3283 | ~3283 | researchgate.net |

| Asymmetric CH₃ Stretch | 2962 | 2965 | ahievran.edu.tr |

| Symmetric CH₃ Stretch | 2880 | 2885 | ahievran.edu.tr |

| CH₂ Stretch | 2920-2940 | 2925-2945 | ahievran.edu.trnih.gov |

| N-H Bending | 1450-1500 | 1460 | dergipark.org.tr |

Note: Frequencies are approximate and can vary based on the specific computational model and experimental conditions.

Conformational Analysis via IR

Infrared spectroscopy, supported by computational modeling, is a powerful tool for analyzing the conformational isomers of this compound. Like its parent compound, piperidine, this compound predominantly adopts a chair conformation. researchgate.netnih.gov The key conformational question revolves around the orientation of the methyl group at the C4 position, which can be either axial or equatorial.

Computational studies using DFT and ab initio methods have consistently shown that the equatorial conformation of this compound is more stable than the axial conformation. researchgate.net This stability is reflected in the experimental IR spectra. The analysis of vibrational spectra, when compared with calculated spectra for both conformers, confirms the predominance of the equatorial form in the ground state. researchgate.netnih.gov The subtle differences in the vibrational frequencies and intensities between the two conformers, particularly in the fingerprint region (below 1500 cm⁻¹), allow for this distinction.

Vibrational Circular Dichroism (VCD) has also been used for sensitive conformational analysis of substituted piperidines, showing that the piperidine ring almost exclusively adopts a chair conformation with equatorial substituents. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for the identification and structural elucidation of this compound and its derivatives. In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 99.17 g/mol ) undergoes characteristic fragmentation. nist.gov The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 99, confirming the molecular weight. The base peak is often observed at m/z 84, corresponding to the loss of a methyl group ([M-CH₃]⁺). Other significant fragments can also be identified, providing a unique fingerprint for the compound. nist.govtubitak.gov.tr

Beyond simple identification, MS is widely used to characterize products in reactions where this compound is used as a reagent or building block. For example, in solid-phase peptide synthesis (SPPS), this compound is used as a reagent for removing the Fmoc protecting group. mdpi.comresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) and MALDI-TOF MS are routinely used to confirm the molecular weight and purity of the resulting crude and purified peptides, ensuring the successful incorporation of amino acids after the deprotection step. mdpi.comresearchgate.net It is also used to characterize more complex coordination compounds and derivatives synthesized from this compound. tubitak.gov.tr

Table 2: Common Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity | Reference |

|---|---|---|---|

| 99 | [C₆H₁₃N]⁺ (Molecular Ion) | Moderate | nist.gov |

| 84 | [M-CH₃]⁺ | High (Often Base Peak) | nist.govtubitak.gov.tr |

| 70 | [C₄H₈N]⁺ | Moderate | nist.gov |

Reaction Mechanisms and Reactivity Studies of 4 Methylpiperidine

Mechanistic Aspects of Reactions Involving 4-Methylpiperidine

This compound, a heterocyclic amine, exhibits a rich and varied reactivity profile. Its structure, featuring a secondary amine nitrogen atom within a six-membered ring and various carbon centers, allows it to participate in a range of chemical transformations. The electronic and steric properties of the piperidine (B6355638) ring, influenced by the methyl group at the C4 position, govern its behavior in different reaction environments.

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a moderately strong base. Its basicity is quantified by the pKa of its conjugate acid, which is approximately 11.23. chemicalbook.comchemicalbook.com This inherent nucleophilicity is the driving force for many of its characteristic reactions, where it attacks electron-deficient centers to form new chemical bonds.

This reactivity is harnessed in various synthetic applications. For instance, in solid-phase peptide synthesis (SPPS), this compound serves as an efficient reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. scielo.org.mx The deprotection occurs via a β-elimination mechanism, initiated by the nucleophilic attack of the piperidine's nitrogen on the acidic proton of the fluorenyl group. scielo.org.mxresearchgate.net Studies have shown that this compound is a more effective deprotecting agent than its 2-methyl or 3-methyl isomers. scielo.org.mx

The nucleophilic character of the nitrogen is also central to N-alkylation reactions, which are fundamental for creating more complex piperidine derivatives. ontosight.ai These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, as discussed in section 4.1.4.

While the nitrogen atom is the primary site of reactivity, the carbon atoms of the piperidine ring can also undergo functionalization. The methine carbon (C4), being a tertiary carbon, is a notable site for C-H functionalization. Research has demonstrated the selective oxygenation of this tertiary C–H bond. nih.gov In one study, the remote hydroxylation of protonated this compound was achieved using potassium persulfate (K₂S₂O₈) as an oxidant in water, yielding 4-methylpiperidin-4-ol. nih.gov The reaction proceeds with notable regioselectivity for the tertiary C-H bond. nih.gov Similarly, γ-oxyfunctionalization of this compound tetrafluoroboric acid salt has been reported. researchgate.net

Another approach involves decatungstate-catalyzed C(sp³)–H functionalization, which has been used to introduce sulfur-containing groups at the C4 position of this compound with complete regioselectivity. princeton.edu The functionalization of methylene (B1212753) (CH₂) carbons, particularly those at the β-position (C3 and C5) relative to the nitrogen, can be achieved through the in-situ generation of endocyclic enamines or 1-azaallyl anions, although these methods often require N-protection of the amine. nih.gov Such strategies provide access to β-substituted piperidines, which are valuable structural motifs. nih.gov

Table 1: Remote Hydroxylation of Protonated this compound with K₂S₂O₈ This table summarizes the results of the hydroxylation of the tertiary C-H bond in this compound using potassium persulfate.

| Entry | K₂S₂O₈ (equiv) | D₂SO₄ (equiv) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 1.1 | 2 | 75 | 47 |

| 2 | 2 | 1.1 | 2 | 90 | 51 |

| 3 | 3 | 1.1 | 2 | >95 | 55 |

| 4 | 4 | 1.1 | 2 | >95 | 53 |

Data sourced from a study on remote C(sp³)–H oxygenation of protonated aliphatic amines. nih.gov

Elimination reactions are crucial for introducing unsaturation into the piperidine ring. A common strategy is the dehydrohalogenation of substituted piperidines. For example, trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine undergoes an elimination reaction when treated with alumina (B75360) under microwave irradiation. tandfonline.comtandfonline.com This reaction, which proceeds by attack of a base on a proton at C3, results in the formation of 4-(4-fluorophenyl)-1-methyl-3-methylenepiperidine. tandfonline.com This microwave-assisted, solvent-free method provides higher yields and significantly shorter reaction times compared to classical methods that use a base/solvent system at elevated temperatures. tandfonline.comtandfonline.com

The mechanism for the removal of the Fmoc protecting group, as mentioned in section 4.1.1, is also a classic example of a β-elimination reaction, facilitated by the basicity of this compound. scielo.org.mx Conversely, studies on the alkaline stability of N-alkyl-N-methylpiperidinium cations have shown that degradation primarily occurs via SN2 reactions rather than E2 elimination, highlighting the competition between these pathways. rsc.org

As a potent nucleophile, this compound readily participates in bimolecular nucleophilic substitution (SN2) reactions. researcher.life In these reactions, the nitrogen atom attacks an electrophilic carbon atom, displacing a leaving group. A classic example is the N-alkylation of the piperidine nitrogen.

A kinetic study of the alkylation of ethyl 1-(this compound)acetate with ethyl bromoacetate (B1195939) in absolute methanol (B129727) demonstrated that the reaction follows second-order kinetics, consistent with an SN2 mechanism. acs.org The reaction rates were measured at various temperatures to determine the activation parameters. acs.org

Table 2: Kinetic Data for the Alkylation of Ethyl 1-(this compound)acetate This table presents the rate constants and activation parameters for the SN2 reaction with ethyl bromoacetate.

| Temperature (°C) | k x 10⁶ (l./(mol sec)) | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (eu) |

|---|---|---|---|

| 30 | 4.34 | 18.5 | -24.2 |

| 40 | 10.6 | 18.5 | -24.2 |

| 50 | 25.1 | 18.5 | -24.2 |

| 60 | 50.1 | 18.5 | -24.2 |

Data adapted from a study on the alkylation of ethyl 1-(this compound)acetate. acs.org

The stereochemistry of N-alkylation has also been investigated. In the reaction of N-methylpiperidines with bulky alkylating agents like phenacyl halides, the attack preferentially occurs from the equatorial direction to minimize steric hindrance. cdnsciencepub.com Similarly, the synthesis of various piperidinium (B107235) cations for use in anion exchange membranes is achieved through the SN2 reaction between N-methylpiperidine and a halohydrocarbon, such as benzyl (B1604629) chloride. rsc.org These substitution reactions are fundamental for synthesizing a vast array of functionalized piperidine compounds. google.comcymitquimica.com

Reactivity in Catalytic Processes

The nitrogen atom of this compound enables it to act as a Lewis base and coordinate to metal centers, forming organometallic complexes. This ability allows it to function as a ligand in various catalytic processes. It has been shown to form stable complexes with a range of transition metals, including gold(I), zinc(II), chromium(III), nickel(II), copper(II), cobalt(III), and mercury(II). rsc.orgrasayanjournal.co.iniucr.orgrsc.orgrsc.org

In some cases, the piperidine derivative itself is a key component of a more complex ligand or reagent used in catalysis. For instance, potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate is employed as a reagent in Suzuki-Miyaura cross-coupling reactions. In this context, the this compound moiety acts as a steric and electronic modulator, hindering side reactions and accelerating the crucial transmetallation step with the palladium catalyst.

Furthermore, organozinc reagents derived from this compound, such as (1-methylpiperidin-4-yl)zinc bromide, are utilized in nickel-catalyzed Negishi cross-coupling reactions to form C-C bonds with various aryl, heteroaryl, and alkenyl electrophiles. acs.org These examples underscore the utility of the this compound scaffold in designing ligands and reagents for modern organometallic catalysis, enabling the construction of complex molecular architectures. acs.orgthieme-connect.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methylpyridinium |

| 2-methylpiperidine |

| 3-methylpiperidine |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Dibenzofulvene (DBF) |

| Potassium persulfate (K₂S₂O₈) |

| 4-methylpiperidin-4-ol |

| This compound tetrafluoroboric acid |

| trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine |

| 4-(4-fluorophenyl)-1-methyl-3-methylenepiperidine |

| N-alkyl-N-methylpiperidinium |

| Ethyl 1-(this compound)acetate |

| Ethyl bromoacetate |

| Phenacyl halide |

| Benzyl chloride |

| N-methylpiperidine |

| Gold(I) |

| Zinc(II) |

| Chromium(III) |

| Nickel(II) |

| Copper(II) |

| Cobalt(III) |

| Mercury(II) |

| Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate |

| Palladium |

Dehydrogenation Reactions of this compound as a Liquid Organic Hydrogen Carrier (LOHC)

This compound has emerged as a promising Liquid Organic Hydrogen Carrier (LOHC) due to its high hydrogen storage capacity of 6.1 wt% and its ability to undergo reversible dehydrogenation. This process involves the release of hydrogen from this compound to form 4-methylpyridine (B42270), which can be later re-hydrogenated, completing the hydrogen storage and release cycle. The dehydrogenation reaction is a key step in this process and has been the subject of significant research, particularly focusing on catalyst development and reactor technology.

The acceptorless dehydrogenation of this compound to 4-methylpyridine occurs in a stepwise manner. The initial dehydrogenation involves the cleavage of a nitrogen-carbon bond to form trans-4-methyl-1,2,3,6-tetrahydropyridine. This is followed by a second dehydrogenation step to produce 4-methyl-1,2-dihydropyridine, which then undergoes final aromatization to yield 4-methylpyridine.

Catalyst Design and Optimization for Dehydrogenation

The efficiency of the dehydrogenation of this compound is highly dependent on the catalyst used. Research has explored various catalytic systems, with a significant focus on supported noble metal catalysts.

Iridium-Based Catalysts: Pincer-ligated iridium complexes have shown remarkable activity. A study investigating silica- and alumina-supported POCOP-Ir systems for the gas-phase acceptorless dehydrogenation of this compound in a continuous-flow system demonstrated high turnover numbers (TON). rsc.org A newly designed POCOP-Ir complex with two anchors proved to be highly active, achieving approximately 91,000 turnovers in 45 hours. rsc.org This catalyst also maintained a high turnover frequency (TOF) of 1684 h⁻¹ after 45 hours of operation. rsc.org The support material plays a crucial role; for instance, iridium-based catalysts on uncalcined alumina (3@Al₂O₃-uncal) exhibit higher selectivity towards the fully dehydrogenated product, 4-methylpyridine, at elevated temperatures (350°C), which is attributed to reduced iridium leaching.

Palladium-Based Catalysts: Palladium catalysts are also effective for the dehydrogenation of piperidine derivatives. x-mol.netacs.org Studies have shown that the particle size of palladium is a critical factor, with a study on bio-based piperidines revealing that ~1.8 nm Pd nanoparticles (Pd5/C) had significantly higher activity than smaller ~0.9 nm particles (Pd1/C). x-mol.net This suggests that for catalyst design, "smaller is not always better." x-mol.net Furthermore, the acidity of the support or the presence of acidic additives can accelerate the dehydrogenation process when using palladium catalysts. acs.org

Other Noble Metal Catalysts: Platinum-based catalysts have also been investigated. For example, a 5 wt% Pt on activated carbon catalyst (Pt/ACC) showed 23.7% conversion of this compound after 200 minutes at 350°C. scispace.com

The choice of catalyst and support significantly influences the reaction's selectivity and stability. For instance, the electron-donating methyl group in this compound enhances its dehydrogenation efficiency compared to piperidines with electron-withdrawing groups.

Below is an interactive data table summarizing the performance of different catalysts in the dehydrogenation of this compound.

| Catalyst System | Support | Temperature (°C) | Key Findings | Reference |

| POCOP-Ir | Silica, Alumina | 325 - 350 | High TON (~91,000 over 45h) and TOF (1684 h⁻¹). rsc.org | rsc.org |

| 3@Al₂O₃-uncal | Uncalcined Alumina | 350 | Higher selectivity to 4-methylpyridine due to reduced Ir leaching. | |

| Pd/C | Carbon | - | Particle size is critical; ~1.8 nm particles are more active than ~0.9 nm. x-mol.net | x-mol.net |

| Pt/ACC | Activated Carbon | 350 | 23.7% conversion after 200 minutes. scispace.com | scispace.com |

Continuous Flow Reactor Studies

Continuous flow reactors offer significant advantages for the dehydrogenation of LOHCs, including improved heat and mass transfer, and the ability to operate for extended periods. Several studies have investigated the dehydrogenation of this compound in such systems. rsc.orgrsc.org

In a typical setup, the catalyst is packed into a tubular reactor, which is then heated. rsc.org The liquid this compound is then pumped through the reactor at a controlled flow rate. rsc.org The reaction parameters, such as temperature and flow rate, have a profound impact on the conversion and selectivity.

Effect of Temperature: Higher temperatures generally lead to increased dehydrogenation rates. At 350°C, the fully dehydrogenated product, 4-methylpyridine, is the dominant product (>80%), with minimal intermediate products observed. However, higher temperatures can also lead to reduced catalyst stability.

Effect of Flow Rate: The flow rate of the substrate affects the contact time with the catalyst. Lower flow rates increase the contact time, which generally enhances the selectivity towards the final product, 4-methylpyridine. scispace.com For example, with the 3@Al₂O₃-uncal catalyst at 325°C, a lower flow rate of 0.02 mL/min resulted in a 75% selectivity for 4-methylpyridine. Conversely, higher flow rates lead to higher turnover frequencies (TOF) but lower conversion. scispace.com

The hydrogen gas produced in these continuous flow systems has been shown to be of high quality, suitable for use in fuel cells. rsc.org

The following interactive data table illustrates the effect of reaction conditions in a continuous flow reactor.

| Catalyst | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Selectivity (P3, %) | TOF (h⁻¹) | Reference |

| 3@Al₂O₃-uncal | 325 | 0.02 | - | 75 | - | |

| 3@Al₂O₃-uncal | 350 | - | >80 | >80 | - | |

| POCOP-Ir supported | 350 | 0.025 | - | - | 1684 (after 45h) | rsc.orgrsc.org |

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving the piperidine ring is a critical aspect, influencing the properties and applications of the resulting products.

Studies on the deprotonation and subsequent acylation of N-substituted 2-cyano-6-methylpiperidines have provided insights into the stereochemical course of these reactions. The outcome, whether retention or inversion of configuration at the carbon atom bearing the cyano group, is influenced by several factors:

N-substituent: The nature of the substituent on the nitrogen atom, particularly its ability to chelate a metal counterion, plays a significant role.

Countercation: The type of metal countercation (e.g., Li, Na, K) affects the stereoselectivity. An increase in the ionic character of the countercation tends to favor the inversion product.

Electrophile Reactivity: More reactive electrophiles generally lead to a higher proportion of the retention product. nii.ac.jp

For instance, in the benzoylation of N-Boc-2-cyano-6-methylpiperidine, the ratio of retention to inversion products was found to increase in the order of LiTMP < NaHMDS < KHMDS as the base. acs.org This highlights the intricate interplay of electronic and steric effects in determining the stereochemical outcome.

In the context of N-alkylation, the stereochemistry of the attack on the nitrogen atom is also of interest. For example, the N-methylation of piperidines has been observed to proceed predominantly via axial attack, while N-phenacylation shows a preference for equatorial attack. cdnsciencepub.com This difference in facial selectivity is attributed to steric and electronic factors of the incoming electrophile and the piperidine conformers.

Furthermore, the presence of substituents on the piperidine ring can create steric hindrance that directs the stereochemical outcome. In the electrophilic substitution of preformed anionic species from trans-N-Boc-2-cyano-6-methylpiperidine, the reaction proceeds with inversion of configuration due to the steric hindrance imposed by the axial methyl group. nii.ac.jpacs.org

Medicinal Chemistry and Pharmaceutical Applications of 4 Methylpiperidine Scaffolds

4-Methylpiperidine as a Core Pharmacophore in Drug Discovery

The piperidine (B6355638) ring, and specifically its 4-methyl substituted variant, is considered a "privileged" scaffold in drug discovery. researchgate.netnih.gov This is due to its frequent appearance in molecules that exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects. chemimpex.comresearchgate.netclinmedkaz.org The this compound core can influence a molecule's potency, selectivity, and pharmacokinetic properties. ontosight.ai

Design and Synthesis of Analogues with Therapeutic Potential

The synthesis of this compound analogues is a key strategy in the development of new drugs. nih.gov Medicinal chemists often employ a building block approach, reacting this compound with various chemical intermediates to create libraries of novel compounds. nih.govdergipark.org.tr For instance, one common synthetic route involves the nucleophilic substitution reaction of a suitable precursor with this compound to introduce the desired scaffold. dergipark.org.trdergipark.org.tr

Another approach is the modification of existing drug molecules by incorporating the this compound unit to potentially improve their therapeutic profile. acs.org The synthesis of these analogues allows for the exploration of diverse chemical space and the identification of compounds with enhanced biological activity. nih.gov For example, a series of novel nitrogen-containing heterocyclic chalcone (B49325) derivatives were synthesized, where the inclusion of a this compound ring was found to be a significant factor in their antiproliferative effects on cancer cells. mdpi.com

Table 1: Examples of Synthesized this compound Analogues and their Potential Therapeutic Areas

| Compound Class | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Benzimidazole derivatives | Nucleophilic substitution with this compound. dergipark.org.tr | Antibacterial agents. dergipark.org.tr |

| Tozadenant analogues | Reaction of aminobenzothiazole phenyl carbamates with functionalized piperidines. nih.gov | Adenosine A2A receptor ligands for neurodegenerative disorders or cancer. nih.gov |

| Chalcone derivatives | Substitution of A- and B-rings with various nitrogen-containing heterocycles, including this compound. mdpi.com | Anti-cervical cancer agents. mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a this compound-containing compound influences its biological activity. acs.orgresearchgate.net These studies involve systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity. researchgate.net

SAR studies have revealed that the orientation and nature of substituents on the this compound ring, as well as the point of attachment to the rest of the molecule, can have a profound impact on pharmacological activity. acs.orgnih.gov For example, in a series of 2,4-disubstituted pyrimidine (B1678525) derivatives designed as cholinesterase inhibitors, the presence of a this compound at the C-2 position resulted in a potent and selective BuChE inhibitor. nih.gov Specifically, compound 9e , featuring the this compound moiety, was identified as the most potent and selective BuChE inhibitor in the series. nih.gov

In another study on chalcone derivatives, the substitution pattern on different rings was explored. mdpi.com When the A-ring was substituted with a 4-hydroxy piperidine ring, the most significant antiproliferative activity against HeLa cells was observed when the B-ring was substituted with a this compound. mdpi.com This highlights the importance of the this compound group in conferring potent anticancer activity in this series of compounds. mdpi.com

Computational Modeling in Medicinal Chemistry (e.g., Docking, Pharmacophore Modeling)

Computational modeling techniques, such as molecular docking and pharmacophore modeling, play a vital role in the rational design of this compound-based drugs. ontosight.airesearchgate.netacs.org These methods allow researchers to predict how a molecule will interact with its biological target at the atomic level, guiding the synthesis of more potent and selective compounds. researchgate.netnih.gov

Pharmacophore modeling helps to identify the essential structural features required for biological activity. acs.orgresearchgate.net For instance, a pharmacophore model for mu-opioid receptor ligands revealed that the piperidine ring is a key feature for analgesic activity. researchgate.netlongdom.org Molecular docking studies can then be used to predict the binding mode of designed compounds within the active site of a target protein. researchgate.netresearchgate.net This was demonstrated in the study of piperidine derivatives as analgesic agents, where docking results showed a good binding affinity of the synthesized compounds with the mu-opioid receptor. researchgate.netlongdom.org

In the discovery of sigma receptor ligands, docking studies of a potent S1R agonist, which contains a piperidine moiety, helped to elucidate the key interactions within the receptor's binding site. nih.gov These computational insights are invaluable for the structure-based optimization of lead compounds. nih.gov

Applications in Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its incorporation into compounds targeting a wide range of diseases. chemimpex.comclinmedkaz.orgontosight.ai

Analgesics and Anti-inflammatory Agents

The this compound nucleus is a well-established pharmacophore in the development of analgesics. chemimpex.comlongdom.orglongdom.org Many potent analgesic agents contain a piperidine ring, and its presence is often considered essential for activity at opioid receptors. longdom.orglongdom.org

In one study, a series of 4-piperidinopiperidine (B42443) (PP) and 4-aminomethylpiperidine (AMP) derivatives were synthesized and evaluated for their analgesic potential. researchgate.netlongdom.org The results showed that several of the synthesized compounds exhibited significant analgesic activity, with some derivatives being more potent than the standard drug pethidine at certain doses. researchgate.netlongdom.org The study highlighted that substituted phenacyl and benzoyl derivatives of AMP showed pronounced analgesia. longdom.org

Table 2: Research Findings on this compound Derivatives as Analgesics

| Compound Series | Key Findings | Reference |

|---|---|---|

| 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives | Synthesized compounds showed significant analgesic activity in the tail immersion test. Some derivatives were more potent than pethidine. researchgate.netlongdom.org | longdom.org, researchgate.net |

Antidepressants and Central Nervous System (CNS) Agents

The this compound scaffold is also prevalent in compounds targeting the central nervous system, including those with antidepressant properties. chemimpex.comanadolu.edu.tr Piperidine derivatives have been reported to exhibit a range of CNS activities such as antidepressant-like, anxiolytic-like, and antipsychotic effects. anadolu.edu.tr

A study focused on the synthesis and antidepressant-like activities of novel piperidine derivatives found that several compounds reduced immobility time in mice in standard behavioral tests, indicating potential antidepressant effects. anadolu.edu.trresearchgate.net Mechanistic studies suggested that the antidepressant-like effects of these compounds were mediated by both the monoaminergic and opioidergic systems. anadolu.edu.trresearchgate.net Specifically, the effects of some compounds were reversed by a serotonin (B10506) depleting agent, while others were abolished by a catecholamine depleting agent. anadolu.edu.trresearchgate.net

Furthermore, the this compound moiety is a component of ligands targeting the norepinephrine (B1679862) transporter (NET), which is a key target for antidepressant drugs. nih.gov The development of new, selective NET inhibitors containing this scaffold holds promise for the treatment of various mental disorders. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tozadenant |

| Pethidine |

| 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) |

| 4-piperidinopiperidine |

| 4-aminomethylpiperidine |

| Haloperidol |

| 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) |

Enzyme Inhibitors and Receptor Interactions

Enzyme Inhibitors

The this compound structure is a key component in the synthesis of potent enzyme inhibitors. A prominent example is Argatroban, a synthetic direct thrombin inhibitor. drugbank.com Argatroban's synthesis can be achieved in several steps starting from this compound, with the (2R,4R)-4-methylpiperidine-2-carboxylic acid derivative being a critical intermediate. google.com This drug is used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia. drugbank.comwikipedia.org The specific stereochemistry of the substituted piperidine ring is vital for its biological activity.

Beyond thrombin, derivatives of this compound have been investigated for their inhibitory effects on other enzymes. For instance, a derivative of piperine (B192125) containing a this compound ring showed high inhibitory activity for monoamine oxidase B (MAO-B). acs.org Additionally, certain piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a potential target for new tuberculosis treatments. nih.gov

Receptor Interactions

The this compound scaffold is integral to ligands that interact with a wide range of receptors, demonstrating its versatility in medicinal chemistry.

Muscarinic Receptors: Analogues of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) have been studied for their binding properties on M1, M2, M3, and putative M4 muscarinic receptor subtypes. nih.gov The structural requirements for high-affinity binding differ among the receptor subtypes, with M3 receptors showing more stringent requirements than the others. nih.gov

Chemokine Receptors: A notable application is in the development of HIV-1 entry inhibitors that target the CCR5 receptor. Vicriviroc (B613818) (also known as Sch-417690/Sch-D), a potent and selective CCR5 antagonist, incorporates a this compound core. nih.govasm.org This compound allosterically binds to the CCR5 receptor, inducing a conformational change that prevents the viral protein gp120 from binding, thereby blocking viral entry into the host cell. drugbank.com

Sigma Receptors: Phenyl pyrimidine derivatives containing a this compound moiety have been synthesized and evaluated as sigma-1 (σ1) receptor antagonists for treating neuropathic pain. researchgate.net The replacement of a morpholine (B109124) ring with a this compound ring in some series led to compounds with significant binding affinity for the σ1 receptor. researchgate.net

Serotonin Transporter (SERT): Researchers have prepared 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives to investigate the structural requirements for high-affinity binding at the serotonin transporter. nih.govoup.com Some of these compounds displayed inhibition constants (Ki) in the nanomolar range, comparable to the antidepressant fluoxetine. nih.gov

Histamine (B1213489) H3 Receptors: In the development of multi-target ligands, biphenylalkoxyamine derivatives with a this compound component have been evaluated for their affinity to the histamine H3 receptor, although in some series, these specific derivatives showed lower potency compared to other amine substitutions. mdpi.com

| Compound Class / Example | Receptor Target | Biological Effect / Finding | Reference |

|---|---|---|---|

| 4-DAMP Analogues | Muscarinic Receptors (M1, M2, M3, M4) | Binding affinities vary with receptor subtype; M3 requirements are most stringent. | nih.gov |

| Vicriviroc (Sch-417690/Sch-D) | CCR5 | Potent, selective antagonist that inhibits HIV-1 entry. | nih.govasm.org |

| Phenyl Pyrimidine Derivatives | Sigma-1 (σ1) | Showed significant binding affinity as receptor antagonists. | researchgate.net |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | High-affinity ligands with Ki values in the nanomolar range. | nih.govoup.com |

| Biphenylalkoxyamine Derivatives | Histamine H3 | Demonstrated binding affinity, though some this compound derivatives had lower potency. | mdpi.com |

Antimalarial and Other Anti-infective Agents

The this compound scaffold is a valuable structural component in the development of agents targeting infectious diseases, including malaria and viral infections.

Antimalarial Agents

Derivatives containing the this compound ring have shown significant promise in the fight against malaria, caused by Plasmodium falciparum. These compounds often target various stages of the parasite's life cycle.

Quinoline Derivatives: A series of 7-N-substituted-3-oxadiazole quinolones featuring a this compound moiety have been developed as potent antimalarials that target the cytochrome bc1 complex. nih.gov In structure-activity relationship (SAR) studies, substitution at the 4-position of the piperidine ring was found to be critical, with a 4-methyl group (compound 17, EC₅₀ = 0.021 μM) being more potent than a 3-methyl substitution. nih.gov